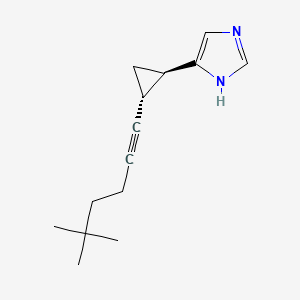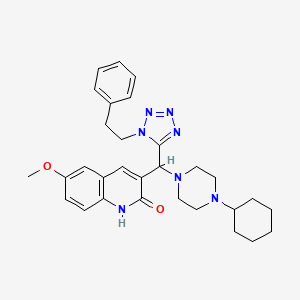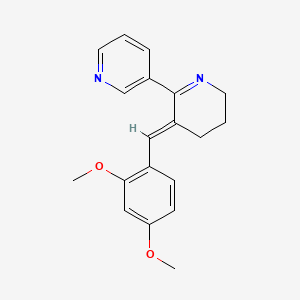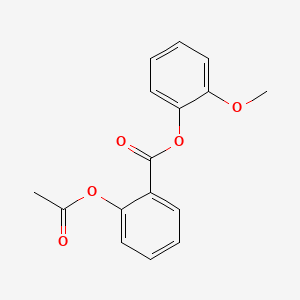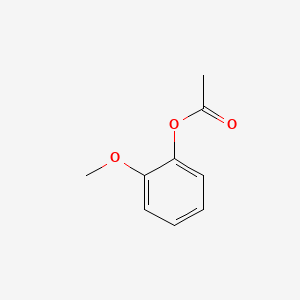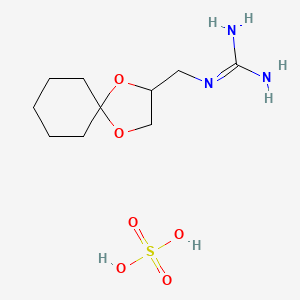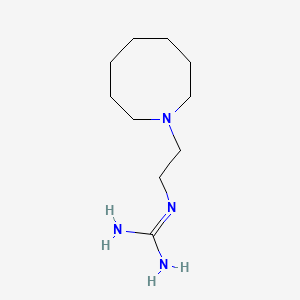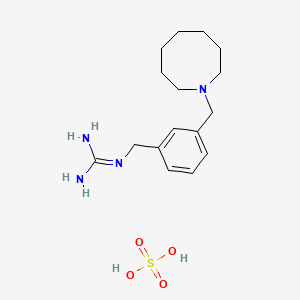
フェンブフェン
概要
説明
科学的研究の応用
Fenbufen has a wide range of scientific research applications:
作用機序
フェンブフェンは、炎症を引き起こすプロスタグランジンの産生に関与する酵素、シクロオキシゲナーゼを阻害することで、その効果を発揮します 。プロスタグランジンの生成を阻害することにより、フェンブフェンは炎症と痛みを軽減します。フェンブフェンの主要な分子標的はシクロオキシゲナーゼであり、関与する経路はプロスタグランジンの合成阻害です 。
Safety and Hazards
将来の方向性
The previous discoveries of butyl fenbufen amide analogs with antitumor effects were further examined . The amide analogs with 1, 3, 4, and 8 carbons chains were prepared in 70–80% yield . Fenbufen had no cytotoxic effects at concentrations ranging from 10 to 100 μM . As the length of the alkyl amide side chain increased, the cytotoxic effects increased . This suggests potential future directions for the development of fenbufen and its analogs .
生化学分析
Biochemical Properties
Fenbufen plays a significant role in biochemical reactions by inhibiting the cyclooxygenase enzymes, specifically cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2). These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain. By inhibiting these enzymes, Fenbufen reduces the production of prostaglandins, thereby alleviating inflammation and pain. Additionally, Fenbufen interacts with various proteins and biomolecules, including serum albumin, which aids in its transport and distribution within the body .
Cellular Effects
Fenbufen exerts its effects on various types of cells, including immune cells, endothelial cells, and fibroblasts. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, Fenbufen inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the expression of pro-inflammatory genes. This inhibition leads to a decrease in the production of inflammatory cytokines and chemokines. Furthermore, Fenbufen affects cellular metabolism by altering the levels of metabolic intermediates and enzymes involved in the arachidonic acid pathway .
Molecular Mechanism
The molecular mechanism of Fenbufen involves its binding to the active sites of cyclooxygenase enzymes, leading to their inhibition. This binding prevents the conversion of arachidonic acid to prostaglandin H2, a precursor of various prostaglandins. Fenbufen also modulates the activity of other enzymes and signaling molecules, such as lipoxygenases and peroxisome proliferator-activated receptors (PPARs), which further contribute to its anti-inflammatory effects. Additionally, Fenbufen can influence gene expression by altering the activity of transcription factors and epigenetic modifications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Fenbufen change over time due to its stability, degradation, and long-term impact on cellular function. Fenbufen is relatively stable under physiological conditions, but it can undergo metabolic degradation in the liver, leading to the formation of various metabolites. Long-term studies have shown that Fenbufen can have sustained anti-inflammatory effects, but prolonged use may also lead to adverse effects on cellular function, such as hepatotoxicity and gastrointestinal toxicity .
Dosage Effects in Animal Models
The effects of Fenbufen vary with different dosages in animal models. At therapeutic doses, Fenbufen effectively reduces inflammation and pain without causing significant adverse effects. At higher doses, Fenbufen can cause toxic effects, including gastrointestinal ulcers, renal toxicity, and liver damage. Threshold effects have been observed, where the therapeutic benefits of Fenbufen plateau at a certain dosage, and further increases in dosage do not lead to additional benefits but rather increase the risk of adverse effects .
Metabolic Pathways
Fenbufen is involved in various metabolic pathways, including its conversion to active metabolites in the liver. The primary metabolic pathway involves the oxidation of Fenbufen to form 4’-hydroxyfenbufen, which retains anti-inflammatory activity. This process is mediated by cytochrome P450 enzymes, particularly CYP2C9. Fenbufen and its metabolites can also undergo conjugation reactions, such as glucuronidation, which facilitate their excretion from the body. These metabolic pathways influence the pharmacokinetics and pharmacodynamics of Fenbufen .
Transport and Distribution
Fenbufen is transported and distributed within cells and tissues through interactions with transporters and binding proteins. Serum albumin is a major binding protein that facilitates the transport of Fenbufen in the bloodstream. Fenbufen can also interact with organic anion transporters (OATs) and multidrug resistance-associated proteins (MRPs), which influence its uptake and efflux in various tissues. The distribution of Fenbufen is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues .
Subcellular Localization
The subcellular localization of Fenbufen affects its activity and function. Fenbufen can localize to various cellular compartments, including the cytoplasm, endoplasmic reticulum, and mitochondria. This localization is influenced by targeting signals and post-translational modifications. For example, Fenbufen can undergo phosphorylation, which affects its interaction with specific organelles and proteins. The subcellular localization of Fenbufen plays a crucial role in its ability to modulate cellular processes and exert its therapeutic effects .
準備方法
フェンブフェンは、フリーデル・クラフツ条件下でビフェニルをコハク酸無水物でアシル化することにより合成できます 。反応には、触媒として塩化アルミニウムを使用します。一般的な反応スキームを以下に示します。
アシル化反応: ビフェニルは、塩化アルミニウムの存在下でコハク酸無水物と反応して、4-(4-ビフェニリル)-4-オキソ酪酸を生成します。
精製: 生成物は、再結晶化により精製して純粋なフェンブフェンを得ます。
工業生産方法は、同様の合成経路に従いますが、高収率と純度を確保するために、大規模生産に最適化されています。
3. 化学反応解析
フェンブフェンは、以下を含むさまざまな化学反応を起こします。
酸化: フェンブフェンは、対応するカルボン酸誘導体を形成するために酸化できます。
還元: フェンブフェンの還元は、アルコール誘導体の形成につながる可能性があります。
置換: フェンブフェンは、特に芳香環で置換反応を起こし、さまざまな置換誘導体を形成することができます。
これらの反応で使用される一般的な試薬には、クロム酸などの酸化剤と、水素化リチウムアルミニウムなどの還元剤があります。これらの反応から生成される主要な生成物には、4-ビフェニル酢酸とその誘導体があります 。
4. 科学研究への応用
フェンブフェンは、幅広い科学研究への応用があります。
化学反応の分析
Fenbufen undergoes various chemical reactions, including:
Oxidation: Fenbufen can be oxidized to form its corresponding carboxylic acid derivatives.
Reduction: Reduction of fenbufen can lead to the formation of alcohol derivatives.
Substitution: Fenbufen can undergo substitution reactions, particularly at the aromatic ring, to form various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like chromic acid and reducing agents like lithium aluminum hydride. The major products formed from these reactions include 4-biphenylacetic acid and its derivatives .
類似化合物との比較
フェンブフェンは、イブプロフェン、フェノプロフェン、ナプロキセンなどの他の非ステロイド系抗炎症薬と比較されます。比較の主要なポイントを以下に示します。
イブプロフェン: フェンブフェンとイブプロフェンはどちらも炎症の治療に効果的ですが、フェンブフェンは消化器系の副作用が少ないことが示されています.
フェノプロフェン: フェンブフェンは、炎症と痛みの軽減において、フェノプロフェンよりもわずかに効果的です.
ナプロキセン: フェンブフェンとナプロキセンは同等の有効性を持ちますが、フェンブフェンは、消化器系の耐性という点で、より安全なプロファイルを持つ可能性があります.
フェンブフェンのユニークさは、その特定の構造にあります。この構造により、抗炎症効果を発揮する活性代謝物に代謝されることが可能になります 。
特性
IUPAC Name |
4-oxo-4-(4-phenylphenyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c17-15(10-11-16(18)19)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9H,10-11H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPAKPRAICRBAOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9023043 | |
| Record name | Fenbufen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9023043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36330-85-5 | |
| Record name | Fenbufen | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36330-85-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fenbufen [USAN:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036330855 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fenbufen | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08981 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | fenbufen | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757812 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Fenbufen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9023043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fenbufen | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.148 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FENBUFEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9815R1WR9B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
185-187 | |
| Record name | Fenbufen | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08981 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(S)-4-(2-(4-amino-1,2,5-oxadiazol-3-yl)-6-(2-amino-2-phenylethoxy)-1-ethyl-1H-imidazo[4,5-c]pyridin-4-yl)-2-methylbut-3-yn-2-ol](/img/structure/B1672406.png)
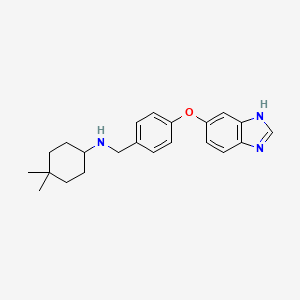

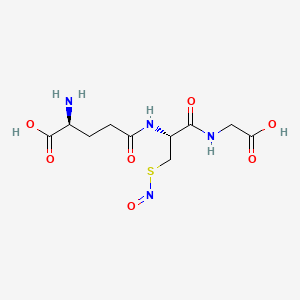
![2-chloro-N-[4-chloro-3-(dimethylsulfamoyl)phenyl]acetamide](/img/structure/B1672413.png)
